

Quantitative comparison of reaction kinetics for different furans

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Compound of Interest

Compound Name: 3,4-Dimethylfuran

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A Comparative Analysis of Furan Reaction Kinetics

For researchers and professionals in drug development and chemical synthesis, understanding the reaction kinetics of furan and its derivatives is paramount for predicting reactivity, optimizing reaction conditions, and designing novel molecular entities. This guide provides a quantitative comparison of the reaction kinetics for various furans, supported by experimental data and detailed methodologies.

Reaction with Hydroxyl Radicals

The gas-phase reaction of furans with hydroxyl (OH) radicals is a critical process in combustion and atmospheric chemistry. The rate of this reaction is significantly influenced by the substitution pattern on the furan ring.

Quantitative Comparison of Reaction Rates

The following table summarizes the room temperature rate coefficients for the reaction of various furan derivatives with OH radicals.

Furan Derivative	Rate Coefficient (k) (cm ³ molecule ⁻¹ s ⁻¹)	Experimental Conditions	Reference
Furan	$(3.34 \pm 0.48) \times 10^{-11}$	298 K, 4-150 Torr	[1]
Furan	$(1.51 \pm 0.38) \times 10^{-12}$	(294 ± 2) K, atmospheric pressure	[2]
2-Methylfuran (2-MF)	$(7.38 \pm 0.37) \times 10^{-11}$	298 K	[1]
2-Methylfuran (2-MF)	$(1.91 \pm 0.32) \times 10^{-11}$	(294 ± 2) K, atmospheric pressure	[2]
3-Methylfuran (3-MF)	$(1.49 \pm 0.33) \times 10^{-11}$	(294 ± 2) K, atmospheric pressure	[2]
2,5-Dimethylfuran (2,5-DMF)	Pressure-dependent	298-595 K	[1]
2,5-Dimethylfuran (2,5-DMF)	$(5.82 \pm 1.21) \times 10^{-11}$	(294 ± 2) K, atmospheric pressure	[2]
2,3,5-Trimethylfuran (2,3,5-TMF)	$(1.66 \pm 0.69) \times 10^{-10}$	(294 ± 2) K, atmospheric pressure	[2]
Furfural	$(9.07 \pm 2.3) \times 10^{-14}$	Not specified	[2]

Key Observations:

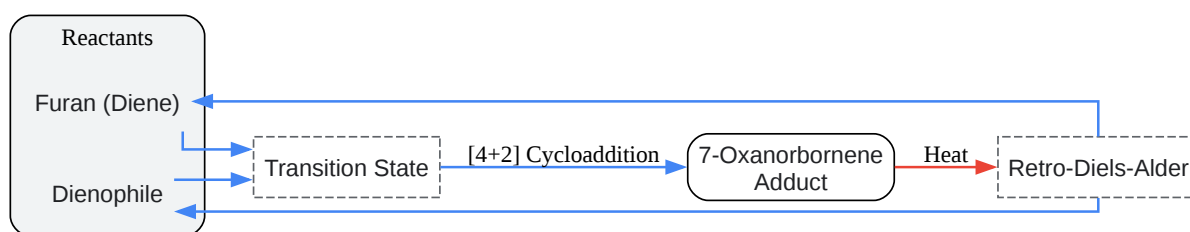
- **Alkyl Substitution:** The addition of alkyl groups to the furan ring generally increases the reaction rate with OH radicals.[2] For instance, 2-methylfuran and 2,5-dimethylfuran exhibit higher rate coefficients than unsubstituted furan.[1][2] This is attributed to the electron-donating nature of alkyl groups, which enhances the reactivity of the aromatic ring towards electrophilic attack by the OH radical.
- **Temperature and Pressure Dependence:** The reaction of OH radicals with 2,5-dimethylfuran (2,5-DMF) shows a negative temperature dependence and is pressure-dependent.[1] This complexity suggests that the reaction mechanism involves the formation of an intermediate

adduct, and the overall rate is influenced by the competition between adduct stabilization and dissociation pathways.[1][3]

- **Reaction Mechanism:** Theoretical studies indicate that the reaction of OH radicals with furans can proceed via two main pathways: OH addition to the furan ring and H-atom abstraction from either the ring or the substituent groups.[3][4] At lower temperatures, the addition of OH to the double bonds of the furan ring is the dominant pathway.[1][4] However, at higher temperatures (above 900 K), H-abstraction becomes increasingly significant.[2]

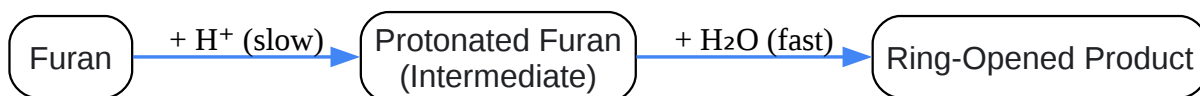
Experimental Protocol: Laser Flash Photolysis with Laser-Induced Fluorescence (LIF)

A common experimental technique to measure the rate coefficients for gas-phase reactions of furans with OH radicals is laser flash photolysis coupled with laser-induced fluorescence (LIF).



H₂O

H⁺



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